

Technical Guide: Spectral Data of 2,4-Dichloro-5-fluorobenzyl Alcohol

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Compound of Interest

Compound Name: 2,4-Dichloro-5-fluorobenzyl
alcohol

Cat. No.: B1304679

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Disclaimer: Publicly available, comprehensive spectral data for **2,4-Dichloro-5-fluorobenzyl alcohol** is limited. This guide presents the available spectral data for the structurally analogous compound, 2,4-Dichlorobenzyl alcohol, to provide an estimate of the expected spectral characteristics.

Introduction

This technical guide provides a summary of the spectral data for 2,4-Dichlorobenzyl alcohol, a close structural analog of **2,4-Dichloro-5-fluorobenzyl alcohol**. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, a general experimental protocol for the synthesis of substituted benzyl alcohols is provided, along with a workflow diagram illustrating a potential synthetic route to the target compound. This information is intended for researchers, scientists, and professionals in the field of drug development.

Spectral Data of 2,4-Dichlorobenzyl alcohol

The following tables summarize the key spectral data for 2,4-Dichlorobenzyl alcohol.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-Dichlorobenzyl alcohol was recorded in CDCl₃ at 90 MHz.[1]

Chemical Shift (ppm)	Multiplicity / Coupling Constant (J)	Assignment
7.38	d, J = 8.1 Hz	Aromatic H
7.36	d, J = 2.1 Hz	Aromatic H
7.25	dd, J = 8.1, 2.1 Hz	Aromatic H
4.709	s	-CH ₂ -
2.31	s (br)	-OH

¹³C NMR Spectral Data

The ¹³C NMR spectral data for 2,4-Dichlorobenzyl alcohol is as follows.[2]

Chemical Shift (ppm)	Assignment
137.9 (est.)	C-Cl
134.5 (est.)	C-Cl
130.5 (est.)	Aromatic CH
129.5 (est.)	Aromatic C-C
127.5 (est.)	Aromatic CH
124.5 (est.)	Aromatic CH
62.5 (est.)	-CH ₂ -

Note: Estimated values are based on typical chemical shifts for similar structures.

IR Spectral Data

The infrared spectrum of 2,4-Dichlorobenzyl alcohol displays characteristic absorption bands for its functional groups.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch
~3000-3100	Medium	Aromatic C-H stretch
~2850-2950	Medium	Aliphatic C-H stretch
~1600, 1470	Medium-Weak	Aromatic C=C stretch
~1050	Strong	C-O stretch
~800-850	Strong	C-Cl stretch

Mass Spectrometry Data

The mass spectrum of 2,4-Dichlorobenzyl alcohol shows the molecular ion peak and characteristic fragmentation patterns.[\[4\]](#)

m/z	Relative Intensity	Assignment
176	Moderate	[M] ⁺ (Molecular ion)
178	Moderate	[M+2] ⁺ (Isotope peak for ² Cl)
180	Low	[M+4] ⁺ (Isotope peak for ² Cl)
141	High	[M-Cl] ⁺
113	High	[M-CH ₂ OH-Cl] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

A common method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehyde.

General Protocol for the Reduction of a Substituted Benzaldehyde

This protocol describes a general procedure for the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

- Substituted benzaldehyde (1.0 eq)
- Sodium borohydride (NaBH_4) (1.5 eq)
- Methanol or Ethanol
- Dichloromethane or Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

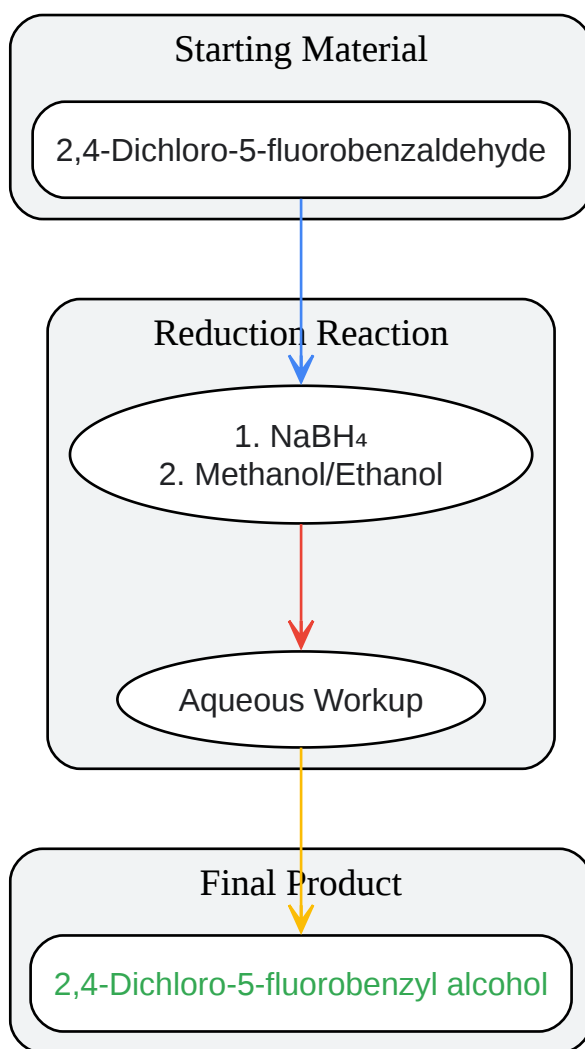
Procedure:

- Dissolve the substituted benzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the cooled solution in portions.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl alcohol.
- Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

Mandatory Visualization

The following diagram illustrates a proposed synthetic workflow for **2,4-Dichloro-5-fluorobenzyl alcohol** from its corresponding aldehyde.



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Caption: Proposed synthesis of **2,4-Dichloro-5-fluorobenzyl alcohol**.

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